molecular formula C17H13N5OS2 B2495570 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide CAS No. 690646-60-7

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No. B2495570
CAS RN: 690646-60-7
M. Wt: 367.45
InChI Key: FWKBQWDIXWPNDT-UHFFFAOYSA-N
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Description

Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring . Triazoles, on the other hand, are a class of five-membered rings containing three nitrogen atoms . Compounds containing these moieties have been associated with diverse biological activities such as antifungal, antimicrobial, anticancer, and anti-inflammatory .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole and triazole derivatives can be confirmed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole and triazole derivatives can vary widely depending on the specific substituents present in the molecule. These properties can be predicted using various computational tools and confirmed experimentally .

Scientific Research Applications

Antibacterial Agents

The compound has been synthesized and evaluated as a potential antibacterial agent . It has shown promising activity against Staphylococcus aureus, with MIC values in the range of 19.7–24.2 μM . This suggests its potential use in the development of new antibacterial drugs.

Antifungal Activity

Benzothiazole derivatives, which include this compound, have been associated with antifungal activity . This suggests potential applications in the treatment of fungal infections.

Antiprotozoal Activity

Benzothiazole derivatives have also been associated with antiprotozoal activity . This could indicate potential uses in the treatment of diseases caused by protozoan parasites.

Anticancer Activity

Benzothiazole derivatives have been associated with anticancer activity . This suggests that the compound could potentially be used in cancer treatment.

Anticonvulsant Activity

Benzothiazole derivatives have been associated with anticonvulsant activity . This suggests potential applications in the treatment of seizure disorders.

Antihypertensive Activity

Benzothiazole derivatives have been associated with antihypertensive activity . This could indicate potential uses in the treatment of high blood pressure.

Antidiabetic Activity

Benzothiazole derivatives have been associated with antidiabetic activity . This suggests potential applications in the treatment of diabetes.

Anti-inflammatory Activity

Benzothiazole derivatives have been associated with anti-inflammatory activity . This could indicate potential uses in the treatment of inflammatory conditions.

Mechanism of Action

The mechanism of action of benzothiazole and triazole derivatives can vary widely depending on their specific biological activity. For example, some benzothiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, thereby exhibiting anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with benzothiazole and triazole derivatives can vary widely depending on the specific substituents present in the molecule. It’s important to handle these compounds with care and use appropriate personal protective equipment .

Future Directions

The future directions in the research of benzothiazole and triazole derivatives could involve the synthesis of new derivatives with improved biological activities and reduced side effects. Additionally, more research could be done to fully understand the mechanisms of action of these compounds .

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS2/c23-15(9-24-17-18-10-19-22-17)20-12-7-5-11(6-8-12)16-21-13-3-1-2-4-14(13)25-16/h1-8,10H,9H2,(H,20,23)(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKBQWDIXWPNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CSC4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

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